

physical properties of 3-Bromo-6-methoxypyridazine

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Compound of Interest

Compound Name: 3-Bromo-6-methoxypyridazine

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An In-Depth Technical Guide to the Physical Properties of **3-Bromo-6-methoxypyridazine**

Abstract

This technical guide provides a comprehensive analysis of the physical properties of **3-Bromo-6-methoxypyridazine** (CAS No: 17321-29-8), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It consolidates critical data on the compound's physicochemical, thermal, and spectroscopic characteristics. By integrating established experimental protocols with theoretical insights, this guide serves as an essential resource for the safe handling, characterization, and application of this versatile reagent.

Introduction: The Role of 3-Bromo-6-methoxypyridazine in Synthesis

3-Bromo-6-methoxypyridazine is a substituted pyridazine derivative that has emerged as a crucial intermediate in the synthesis of complex, biologically active molecules. The pyridazine core is a common motif in pharmaceuticals, and the strategic placement of a bromo group at the 3-position and a methoxy group at the 6-position offers distinct reactive sites for further chemical modification. The bromine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents. The methoxy group, meanwhile, modulates the electronic properties of

the ring system and can influence the compound's solubility and metabolic stability. A thorough understanding of its physical properties is therefore paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring reliable quality control.

Core Physicochemical & Structural Identifiers

The fundamental identity of a chemical compound is established by its structural and molecular properties. These identifiers are critical for regulatory compliance, database searches, and theoretical modeling. The core properties of **3-Bromo-6-methoxypyridazine** are summarized below.

Property	Value	Source(s)
CAS Number	17321-29-8	[1] [2]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[1] [2]
Molecular Weight	189.01 g/mol	[1] [2]
Exact Mass	187.95853 Da	[1]
SMILES	<chem>COC1=NN=C(C=C1)Br</chem>	[1] [2]
InChI	InChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3	[1]
InChIKey	SWXXQESBTCWUIK-UHFFFAOYSA-N	[1]

Thermal and Macroscopic Properties

While widely used as a reagent, detailed experimental data on the thermal properties of **3-Bromo-6-methoxypyridazine**, such as its melting and boiling points, are not extensively reported in publicly available literature. This is common for specialized building blocks that are often produced and consumed in solution for subsequent synthetic steps. However, understanding these properties is crucial for process safety, purification (e.g., distillation or recrystallization), and determining the compound's physical state under various conditions.

- **Appearance:** The physical state (solid or liquid) at standard temperature and pressure is not consistently documented. Related compounds such as 3-bromopyridine are colorless liquids, while others are off-white solids[3][4]. It is essential to visually inspect the compound upon receipt.
- **Melting Point:** No experimental data is readily available.
- **Boiling Point:** No experimental data is readily available[2].

Protocol for Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. The following protocol outlines a standard procedure using a digital melting point apparatus.

- **Sample Preparation:** Ensure the sample is completely dry. If necessary, dry the compound under a vacuum. Finely crush a small amount of the solid into a powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to pack a small amount of the sample (2-3 mm in height) into the closed end.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range.
- **Accurate Determination:** Using a new sample, set the apparatus to heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (clear point). A narrow melting range (typically < 2 °C) is indicative of high purity.

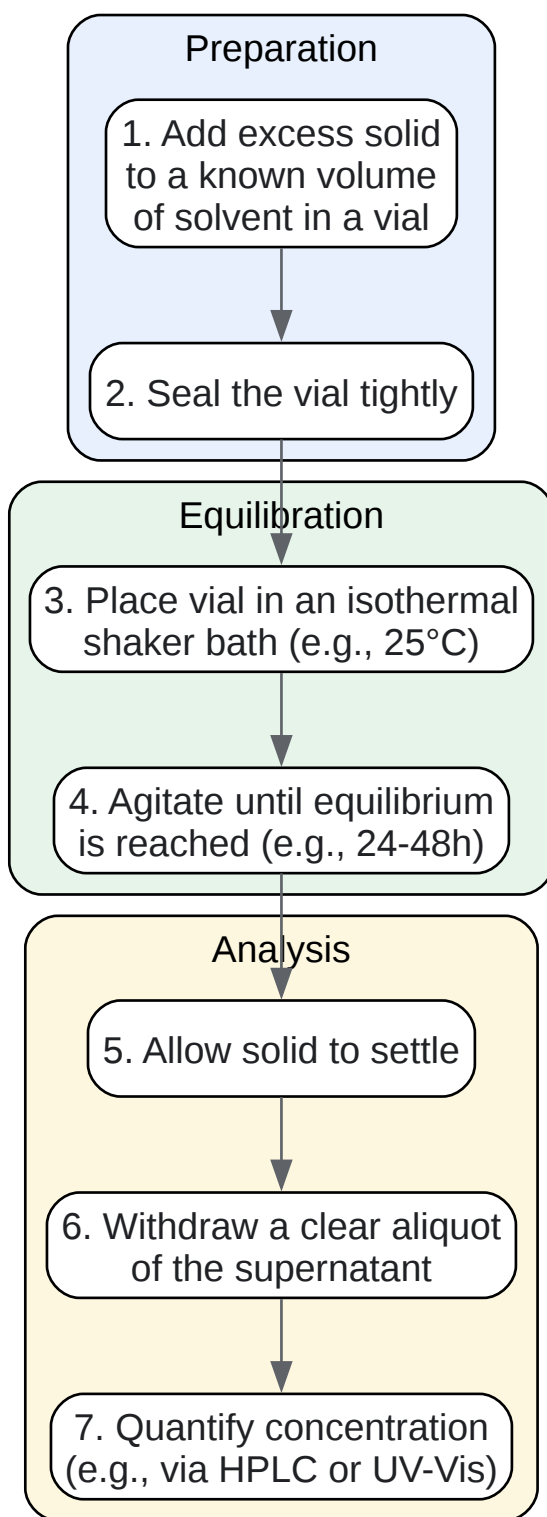
Solubility Profile: A Predictive and Experimental Approach

The solubility of **3-Bromo-6-methoxypyridazine** in various solvents is a critical parameter for its use in synthesis and purification. While quantitative data is scarce, a qualitative prediction can be made based on its molecular structure. The pyridazine ring and the methoxy group can participate in hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar organic solvents. However, the presence of the bromine atom and the overall aromatic system introduces some non-polar character.

Based on the analysis of a structurally similar compound, 3-chloro-6-methoxypyridazine, it is expected that solubility will be significant in solvents like alcohols, acetone, and other polar organic media, but lower in non-polar solvents such as hexane[5].

Experimental Workflow for Solubility Determination (Shake-Flask Method)

To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted standard.



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Caption: Workflow for the shake-flask solubility determination method.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and structural integrity of **3-Bromo-6-methoxypyridazine**.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. For **3-Bromo-6-methoxypyridazine**, the most telling feature is the isotopic pattern of bromine (^{79}Br and ^{81}Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity.

Expected Mass Spectrum Features:

- **Molecular Ion (M^+):** A pair of peaks around m/z 188 and 190.
- **Key Fragments:** Fragmentation may occur through the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group or other characteristic cleavages of the pyridazine ring[6].

Protocol for MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of the compound (~ 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV for a standardized fragmentation pattern or a soft ionization technique like Electrospray Ionization (ESI) to prioritize the molecular ion.
- **Mass Analysis:** Scan a mass range from m/z 50 to 300 to capture the molecular ion and significant fragments[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in solution.

Expected ^1H NMR Spectrum (in CDCl_3):

- **Aromatic Protons:** The two protons on the pyridazine ring will appear as doublets in the aromatic region (typically δ 7.0-7.5 ppm). Their coupling constant (J) will be characteristic of

ortho-coupling.

- Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will appear upfield (typically δ 3.9-4.1 ppm).

Expected ^{13}C NMR Spectrum (in CDCl_3):

- The spectrum will show five distinct carbon signals: two for the C-H carbons on the ring, two for the quaternary carbons (C-Br and C-O), and one for the methoxy carbon.

Standard Protocol for NMR Sample Preparation:

- Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.
- Transfer the solution to a 5 mm NMR tube for analysis^[7].

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent. **3-Bromo-6-methoxypyridazine** possesses specific hazards that require appropriate handling measures.

GHS Hazard Classification:^[1]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling and PPE:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

- Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield[8].
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact[8].
- Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- For long-term stability, storage at 2-8°C under an inert atmosphere is recommended[2][9].

Conclusion

3-Bromo-6-methoxypyridazine is a valuable synthetic intermediate whose utility is underpinned by its distinct physical properties. This guide has consolidated available data and provided standardized protocols to empower researchers with the knowledge required for its effective and safe application. The characterization framework outlined herein—encompassing physicochemical, thermal, solubility, and spectroscopic analysis—provides a self-validating system for ensuring the quality and identity of this key building block in the pursuit of novel chemical entities.

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